molecular formula C13H21N3O4 B1446078 5-(2-tert-Butoxycarbonylamino-ethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester CAS No. 1188338-54-6

5-(2-tert-Butoxycarbonylamino-ethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester

Cat. No.: B1446078
CAS No.: 1188338-54-6
M. Wt: 283.32 g/mol
InChI Key: HUZLTSVLKZXTOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-tert-Butoxycarbonylamino-ethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C13H21N3O4 and its molecular weight is 283.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Compounds with similar structures have been used in the synthesis of peptide nucleic acid oligonucleotide conjugates , suggesting that this compound may also interact with nucleic acids or proteins.

Mode of Action

It is known that compounds with similar structures can be used in the synthesis of peptide nucleic acid oligonucleotide conjugates . These conjugates can interact with their targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Biochemical Pathways

The compound “5-(2-tert-Butoxycarbonylamino-ethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester” may be involved in the synthesis of peptide nucleic acid oligonucleotide conjugates . These conjugates can interact with nucleic acids and proteins, potentially affecting various biochemical pathways.

Pharmacokinetics

The compound’s structure suggests that it may have good bioavailability due to the presence of the tert-butoxycarbonyl group, which is commonly used to improve the pharmacokinetic properties of drugs .

Result of Action

Compounds with similar structures have been used in the synthesis of peptide nucleic acid oligonucleotide conjugates, which can interact with nucleic acids and proteins .

Action Environment

The action environment of the compound “this compound” is likely to be within the cell, given its potential role in the synthesis of peptide nucleic acid oligonucleotide conjugates . Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Properties

IUPAC Name

methyl 1-methyl-5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4/c1-13(2,3)20-12(18)14-7-6-10-9(11(17)19-5)8-15-16(10)4/h8H,6-7H2,1-5H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZLTSVLKZXTOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=C(C=NN1C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-tert-Butoxycarbonylamino-ethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester
Reactant of Route 2
Reactant of Route 2
5-(2-tert-Butoxycarbonylamino-ethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester
Reactant of Route 3
Reactant of Route 3
5-(2-tert-Butoxycarbonylamino-ethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-(2-tert-Butoxycarbonylamino-ethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester
Reactant of Route 5
Reactant of Route 5
5-(2-tert-Butoxycarbonylamino-ethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester
Reactant of Route 6
Reactant of Route 6
5-(2-tert-Butoxycarbonylamino-ethyl)-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.